8-Amino-7-methylquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-amino-7-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-7-4-5-8(11(14)15)13-10(7)9(6)12/h2-5H,12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDIUKXRYEJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-7-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as molecular iodine or silica gel, and can be carried out under solvent-free conditions or using eco-friendly solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultraviolet irradiation-promoted synthesis are employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
8-Amino-7-methylquinoline-2-carboxylic acid is a quinoline derivative with applications in chemistry, biology, medicine, and industry. Quinoline derivatives are widely utilized in both medicinal and industrial chemistry.
Scientific Research Applications
Chemistry
- This compound serves as a building block in the synthesis of complex heterocyclic compounds.
Biology
- It is investigated as a potential fluorescent probe for biological imaging.
- 8-Hydroxyquinoline-2-carboxylic acid, an analog, is identified in the gut of Noctuid larvae and other lepidopterans, playing a role in regulating microbiota, likely due to its iron-chelating properties . It may also impact physiological processes in the human colon and potentially affect carcinogenesis and cancer progression .
Medicine
- It is explored for its anticancer, antimicrobial, and antiviral properties.
- 8-Hydroxyquinoline derivatives are reported as antimicrobial, antiparasitic, antioxidant, anti-neurodegenerative, and anticancer agents, acting through chelation of metal ions like iron, copper, and zinc . 8-Hydroxyquinoline-2-carboxylic acid has promising properties as an anti-tuberculosis drug .
Industry
- It is utilized in the development of dyes, pigments, and other industrial chemicals.
Additional Information
- A study of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives showed that the location of the amino group within the benzene ring of the quinoxaline core significantly influenced antimicrobial activity .
- 7-methyl-8-nitroquinolin can be obtained through a two-step synthesis from m-toluidine .
- 8-Aminoquinoline is a widely used N,N-bidentate directing group .
Mechanism of Action
The mechanism of action of 8-amino-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 8-Amino-7-methylquinoline-2-carboxylic acid with structurally related quinoline-carboxylic acid derivatives, emphasizing substituent positions and functional groups:
Biological Activity
8-Amino-7-methylquinoline-2-carboxylic acid (AMQCA) is a heterocyclic compound belonging to the quinoline family, characterized by its amino, methyl, and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for further research and development.
Molecular Structure
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
Synthesis Methods
AMQCA can be synthesized through various methods, typically involving multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Cyclization of aniline derivatives with carboxylic acids under acidic or basic conditions.
- Use of catalysts such as molecular iodine or silica gel to enhance reaction efficiency.
- Eco-friendly approaches such as microwave irradiation or solvent-free conditions are also explored for industrial-scale synthesis .
Anticancer Properties
Recent studies have demonstrated the potential of AMQCA and its derivatives in inhibiting cancer cell proliferation. For instance, compounds derived from quinoline structures have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- HL-60 (promyelocytic leukemia)
In vitro assays have indicated that AMQCA exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| AMQCA | MCF-7 | 15.6 |
| AMQCA | HCT-116 | 12.3 |
| Doxorubicin | MCF-7 | 10.0 |
Antimicrobial Activity
AMQCA has been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. The compound acts as a selective inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), an enzyme crucial for the metabolism of both Gram-positive and Gram-negative bacteria . The following table summarizes its activity against selected microorganisms:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 20 | 5 |
| Escherichia coli | 18 | 10 |
| Candida albicans | 15 | 20 |
The biological effects of AMQCA can be attributed to its ability to interact with molecular targets such as DNA and various enzymes involved in metabolic pathways. This interaction can disrupt cellular processes including:
- DNA replication
- Protein synthesis
- Metabolic pathways
The compound's ability to chelate metal ions may also play a role in its biological activity, particularly in antimicrobial applications .
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of AMQCA derivatives on multiple cancer cell lines. The findings indicated that modifications to the quinoline structure significantly influenced cytotoxicity and selectivity towards cancer cells. Derivatives with increased lipophilicity exhibited enhanced activity .
Investigation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of AMQCA against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against multidrug-resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-amino-7-methylquinoline-2-carboxylic acid, and what parameters critically influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via thermal lactamization of 8-nitro-7-methyl-1,4-dihydroquinoline-3-carboxylic acid precursors using polyphosphoric acid (PPA) as a catalyst. Key parameters include:
- Catalyst selection : PPA enhances cyclization efficiency by promoting intramolecular amide bond formation .
- Temperature control : Optimal thermal conditions (e.g., 120–150°C) minimize side reactions like decarboxylation .
- Precursor reduction : Catalytic hydrogenation or sodium dithionite reduction of nitro intermediates ensures high amine purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer : A combination of techniques is required:
- NMR : H and C NMR verify substituent positions (e.g., methyl at C7, carboxylic acid at C2) and aromatic proton coupling patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 216.1 [M+H]) and fragmentation pathways (e.g., loss of COOH group) .
- IR spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~3350 cm (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of this compound derivatives while minimizing side products?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
- Catalyst modulation : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce nitro groups selectively without over-reducing the quinoline ring .
- Kinetic monitoring : Real-time HPLC or TLC tracks reaction progress to halt at maximal product formation, avoiding degradation .
Q. What methodologies resolve contradictions between computational predictions and experimental spectral data for quinoline carboxylic acid derivatives?
- Methodological Answer :
- Cross-validation : Compare DFT-calculated H NMR chemical shifts with experimental data; discrepancies >0.5 ppm suggest misassigned conformers .
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., methyl group steric effects) .
- Dynamic NMR : Detects rotational barriers in flexible substituents (e.g., cyclohexyl groups in analogs) .
Q. How should stability studies be designed to assess degradation pathways of this compound under various storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), light (UV-Vis), and varied pH (2–12) to identify labile sites (e.g., decarboxylation at acidic pH) .
- Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., quinoline ring oxidation) and LC-MS to characterize their structures .
- Kinetic modeling : Calculate activation energy () for degradation using Arrhenius plots to predict shelf-life .
Q. What strategies design this compound derivatives with improved biological activity, and how are SAR analyses conducted?
- Methodological Answer :
- Substituent diversification : Introduce electron-withdrawing groups (e.g., -CF) at C2 to enhance membrane permeability .
- Bioisosteric replacement : Replace carboxylic acid with tetrazole to maintain polarity while improving metabolic stability .
- SAR workflow :
Synthesize analogs with systematic substituent variations (e.g., C7 methyl vs. cyclohexyl) .
Test in bioassays (e.g., MIC against Mycobacterium tuberculosis for antitubercular activity) .
Use QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
